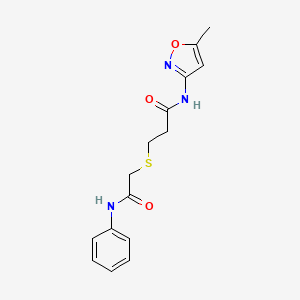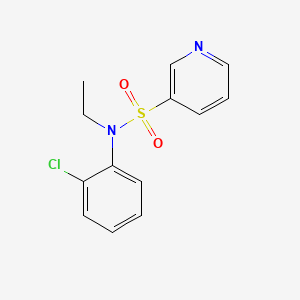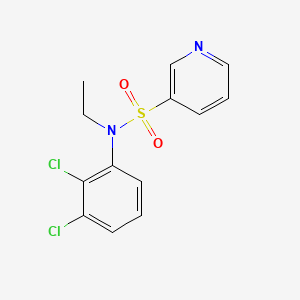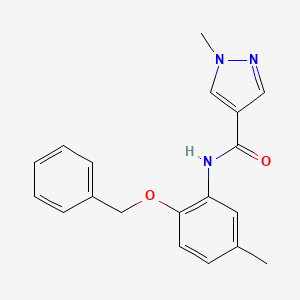
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, also known as AOE, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfhydryl-reactive compound that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of the compound with sulfhydryl groups on proteins and enzymes. This reaction can result in the modification of the protein or enzyme, which can lead to changes in its activity or function. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases.
Biochemical and Physiological Effects
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and induce protein modification. This compound has been shown to have a variety of effects on different biological systems, including the cardiovascular, nervous, and immune systems. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases, which are involved in a variety of biological processes.
实验室实验的优点和局限性
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is also a potent inhibitor of some enzymes, which can be useful in studying their biological function. However, there are also some limitations to the use of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
未来方向
There are several future directions for research on 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide. One potential area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the effects of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide on different biological systems, including the cardiovascular, nervous, and immune systems. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide and its potential applications in scientific research.
合成方法
The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of 2-anilino-2-oxoethyl chloride with 5-methyl-3-aminooxazole in the presence of sodium hydride. This reaction results in the formation of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, which can be purified by column chromatography. The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
科学研究应用
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to react with sulfhydryl groups on proteins and enzymes. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been used in studies investigating the role of sulfhydryl groups in enzyme activity, protein folding, and other important biological processes.
属性
IUPAC Name |
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-13(18-21-11)17-14(19)7-8-22-10-15(20)16-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWOLEMICKCCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)

![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)

![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)

![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)